1-Isopropoxy-3-isothiocyanatopropane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-3-propan-2-yloxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)9-5-3-4-8-6-10/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBSXMJKOPODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519169-03-0 | |
| Record name | 1-isothiocyanato-3-(propan-2-yloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure-Reactivity and Structure-Property Relationship Studies of Derivatives
The synthesis of diverse analogues from 1-isopropoxy-3-isothiocyanatopropane allows for the systematic study of structure-reactivity and structure-property relationships. The properties of the derivatives are heavily influenced by the nature of the nucleophile that was added to the isothiocyanate group.
Structure-Reactivity: The reactivity of the synthesized thiourea (B124793) and thiocarbamate derivatives is influenced by both steric and electronic factors. For instance, the thiourea sulfur atom can act as a nucleophile or a ligand in coordination chemistry. rsc.org The presence of bulky groups on the adjacent nitrogen atoms (e.g., a cyclohexyl group from cyclohexylamine) can sterically hinder this reactivity. Electron-withdrawing groups (e.g., a 4-fluorophenyl group) on the nitrogen can decrease the nucleophilicity of the sulfur atom by withdrawing electron density from the thiocarbonyl group.
Structure-Property: The physical and chemical properties of the derivatives are also directly linked to their structure. Introducing aromatic rings can lead to derivatives with higher melting points due to potential for π-π stacking interactions. The addition of polar functional groups in the amine or alcohol reactant can increase the water solubility of the resulting thiourea or thiocarbamate. The hydrogen bonding capabilities of the thiourea (-NH-C(=S)-NH-) moiety are crucial for its interaction with biological targets and for its self-assembly in the solid state. biointerfaceresearch.com
The table below summarizes the expected relationships between the structure of the derivatives and their properties.
| Structural Modification (on Thiourea/Thiocarbamate) | Effect on Reactivity | Effect on Physical Properties |
| Addition of bulky aliphatic groups (e.g., cyclohexyl) | Decreased nucleophilicity of sulfur due to steric hindrance. | Increased lipophilicity, lower aqueous solubility. |
| Addition of aromatic groups (e.g., phenyl) | Electronic effects (inductive/resonance) can modify reactivity. | Higher melting point, potential for altered solubility. |
| Addition of electron-withdrawing groups (e.g., 4-fluorophenyl) | Reduced nucleophilicity of the thiocarbonyl sulfur. | Can alter polarity and intermolecular interactions. |
| Addition of hydrogen bond donors/acceptors | Can participate in catalysis or further reactions. | Increased potential for hydrogen bonding, affecting solubility and melting point. |
Synthetic Methodologies for 1 Isopropoxy 3 Isothiocyanatopropane
Established Synthetic Pathways and Precursor Chemistry
The cornerstone of synthesizing 1-isopropoxy-3-isothiocyanatopropane lies in the efficient preparation of its primary amine precursor, 3-isopropoxypropylamine (B147148). Several amination routes have been established for the synthesis of such isopropoxy-substituted amines.
Amination Routes to Isopropoxy-substituted Amines
The synthesis of 3-isopropoxypropylamine can be approached through various established amination techniques. One common industrial method is the reductive amination of acetone (B3395972) . In this process, acetone is reacted with ammonia (B1221849) and hydrogen in the presence of a catalyst, typically a mixed metal system like nickel-copper supported on clay. This reaction is generally carried out at elevated temperatures, ranging from 150 to 220°C, and at or near atmospheric pressure.
Another viable pathway is through nucleophilic substitution . This can involve the reaction of an isopropyl halide, such as isopropyl bromide, with an ammonia solution in an alcoholic solvent. Alternatively, reacting 3-chloropropylamine (B7771022) with isopropanol (B130326) under basic conditions, for instance, in the presence of potassium hydroxide (B78521) at elevated temperatures (e.g., 90°C), can yield the desired product. The efficiency of this nucleophilic substitution can be influenced by the choice of solvent, with dimethylacetamide being a suitable option, and the use of a catalyst like tributylamine.
Conversion of Amines to Isothiocyanates (e.g., via Carbon Disulfide or Thiophosgene (B130339) Equivalents)
Once 3-isopropoxypropylamine is obtained, the next critical step is the conversion of the primary amino group into the isothiocyanate functionality. The most prevalent methods involve the use of carbon disulfide or thiophosgene and its less hazardous equivalents.
The reaction with carbon disulfide is a widely used, two-step process that often can be performed in a single pot. nih.gov Initially, the primary amine, 3-isopropoxypropylamine, reacts with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) to form a dithiocarbamate (B8719985) salt intermediate. nih.govrsc.org This salt is then treated with a desulfurylating agent to eliminate a molecule of hydrogen sulfide (B99878) and form the isothiocyanate. A variety of desulfurylating agents have been employed for this purpose, including:
Tosyl Chloride: This reagent, in combination with a base like triethylamine, effectively mediates the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org
Dicyclohexylcarbodiimide (DCC): In combination with carbon disulfide, DCC can facilitate the conversion of arylamines to isothiocyanates. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a clean conversion with volatile byproducts. cbijournal.com
Sodium Persulfate (Na₂S₂O₈): This method provides an environmentally friendly option, often using water as a solvent. rsc.orgnih.gov
A general representation of this reaction is depicted below:
(CH₃)₂CHO(CH₂)₃NH₂ + CS₂ + Base → [(CH₃)₂CHO(CH₂)₃NHCS₂]⁻[Base-H]⁺ [(CH₃)₂CHO(CH₂)₃NHCS₂]⁻[Base-H]⁺ + Desulfurylating Agent → (CH₃)₂CHO(CH₂)₃NCS
Table 1: Common Desulfurylating Agents for the Conversion of Amines to Isothiocyanates via Carbon Disulfide
| Desulfurylating Agent | Typical Reaction Conditions | Advantages |
|---|---|---|
| Tosyl Chloride/Triethylamine | Organic solvent (e.g., CH₂Cl₂), room temperature | General and facile protocol |
| Dicyclohexylcarbodiimide (DCC) | Organic solvent, often requires heating | Effective for certain amines |
| Di-tert-butyl dicarbonate (Boc₂O) | Organic solvent, mild conditions | Volatile byproducts, simple work-up |
Historically, thiophosgene (CSCl₂) was a primary reagent for this transformation due to its high reactivity. The reaction of a primary amine with thiophosgene, typically in the presence of a base like calcium carbonate to neutralize the liberated HCl, provides a direct route to isothiocyanates. However, the extreme toxicity of thiophosgene has led to a significant decline in its use in favor of safer alternatives. Modern approaches utilize thiophosgene equivalents , such as thiocarbonylditriazole or phenyl chlorothionoformate, which are solid and less hazardous reagents that generate the reactive species in situ. rsc.orgchemrxiv.org
Exploration of Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of isothiocyanates, which are directly applicable to the preparation of this compound.
Catalyst Development for Isothiocyanate Formation
Significant efforts have been directed towards catalytic methods that avoid the use of stoichiometric and often toxic reagents. One innovative approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur . nih.govrsc.org In this reaction, an isocyanide precursor is reacted with elemental sulfur in the presence of a catalytic amount of a tertiary amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This method is highly atom-economical and avoids the use of carbon disulfide or thiophosgene.
Another area of development is photocatalysis . A recently reported method utilizes visible light (green LEDs) and an organic photocatalyst, Rose Bengal, to mediate the reaction between a primary amine and carbon disulfide. nih.gov This process is conducted under mild, metal-free conditions and offers an environmentally friendly alternative to traditional methods. nih.gov
Solvent-Free and Atom-Economical Syntheses
The pursuit of greener synthetic routes has also led to the exploration of solvent-free reaction conditions . For instance, the use of solid-supported reagents or performing reactions under neat conditions can significantly reduce solvent waste. The reaction of amines with carbon disulfide and calcium oxide (CaO) as a cheap and non-toxic base and desulfurating agent represents a practical and greener method.
Atom-economical syntheses are designed to maximize the incorporation of all starting materials into the final product. The aforementioned catalytic sulfurization of isocyanides is an excellent example of an atom-economical process. nih.govrsc.org
Optimization of Reaction Conditions and Yields
For the synthesis of 3-isopropoxypropylamine , key parameters to optimize include the molar ratio of reactants (e.g., ammonia to alkyl halide), reaction temperature, pressure, and the choice and concentration of the catalyst. Monitoring the reaction progress using techniques like gas chromatography (GC) can help in determining the optimal reaction time to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
In the conversion to the isothiocyanate , the choice of the desulfurylating agent and the base is crucial. For instance, in the carbon disulfide method, the reaction conditions can be fine-tuned to favor the formation of the dithiocarbamate salt and its subsequent efficient conversion. Factors to consider include:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. While organic solvents like dichloromethane (B109758) are common, greener alternatives like water are being explored. rsc.org
Temperature: The formation of the dithiocarbamate salt is often carried out at room temperature, while the desulfurization step may require cooling or gentle heating depending on the reagent used.
Stoichiometry of Reagents: The molar ratios of the amine, carbon disulfide, base, and desulfurylating agent need to be carefully controlled to maximize the yield and minimize side reactions, such as the formation of symmetrical thioureas.
| Reaction Time | Monitoring for complete conversion of the starting amine. | Insufficient time leads to low yield, while excessive time may promote byproduct formation. |
By systematically optimizing these conditions, the synthesis of this compound can be achieved with high efficiency and purity, paving the way for its broader application in chemical synthesis and research.
Scalability Considerations for Research and Industrial Production
The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of several critical factors. While specific large-scale synthesis data for this particular compound is not extensively published, general principles of isothiocyanate synthesis provide a framework for assessing scalability. The primary route would likely involve the conversion of the corresponding primary amine, 3-isopropoxy-1-aminopropane. Key considerations for scaling up this transformation include reaction conditions, reagent selection, process safety, and economic viability.
Several established methods for the synthesis of isothiocyanates from primary amines offer different scalability profiles. These methodologies generally involve the reaction of the amine with a thiocarbonylating agent. The choice of agent and reaction conditions significantly impacts the feasibility of large-scale production.
One common approach involves the use of thiophosgene or its derivatives. However, the extreme toxicity of thiophosgene presents significant safety and handling challenges, making it less desirable for industrial applications despite its efficiency. Safer alternatives are therefore often preferred for large-scale synthesis.
A widely adopted and more scalable alternative is the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate. nih.gov This method is advantageous due to the relatively low cost of carbon disulfide and the generally high yields. nih.gov The reaction can often be carried out as a one-pot process, which is beneficial for industrial efficiency. nih.govresearchgate.net
Another scalable approach utilizes phenyl chlorothionoformate as the thiocarbonylating agent. organic-chemistry.org This method can be performed as a one-pot or a two-step process and is versatile for a wide range of amines. organic-chemistry.org The two-step process, in particular, allows for the isolation of the intermediate thiocarbamate, which can be beneficial for purification and quality control in a large-scale setting. organic-chemistry.org
The scalability of these methods can be compared based on several parameters, as detailed in the table below. This data is based on general findings for isothiocyanate synthesis and would need to be optimized for the specific synthesis of this compound.
| Parameter | Carbon Disulfide Method | Phenyl Chlorothionoformate Method |
| Reagent Cost | Low | Moderate |
| Toxicity/Safety | CS₂ is flammable and toxic | Phenyl chlorothionoformate is a lachrymator |
| Reaction Conditions | Typically mild, can be performed in aqueous media | Generally mild, often in organic solvents |
| Waste Products | Sulfur-containing byproducts | Phenol and HCl or their salts |
| Generality | Broad for alkyl and aryl amines | Very broad, including electron-deficient amines organic-chemistry.org |
| Reported Yields | Good to excellent nih.gov | Up to 99% organic-chemistry.org |
| Scalability Potential | High, demonstrated on a mole scale nih.gov | High, practical and scalable solution reported organic-chemistry.org |
For the industrial production of this compound, the carbon disulfide method appears to be a strong candidate due to its cost-effectiveness and demonstrated scalability. nih.gov A study by researchers developed a one-pot process using carbon disulfide and cyanuric chloride as a desulfurizing agent in aqueous conditions, which successfully converted a range of primary amines to their corresponding isothiocyanates in excellent yields. nih.gov The potential for scaling up this procedure was demonstrated with the synthesis of phenyl isothiocyanate on a 1.0 mole scale, where the product was conveniently isolated via vacuum distillation. nih.gov
Similarly, methods using carbon tetrabromide as a desulfurizing agent after the formation of the dithiocarbamate salt from the amine and carbon disulfide have been reported as applicable to large-scale synthesis. researchgate.net These one-pot procedures offer mild reaction conditions and simple operation, which are advantageous for industrial processes. researchgate.net
Furthermore, greener synthetic approaches are gaining traction. A method utilizing sodium persulfate (Na₂S₂O₈) for the desulfurization step in water has been developed. rsc.org This approach is environmentally friendly and has been shown to be effective for a diverse range of amines, with practical purification procedures developed for large-scale preparation that avoid column chromatography. rsc.org
Chemical Reactivity and Mechanistic Investigations of 1 Isopropoxy 3 Isothiocyanatopropane
Electrophilic Characteristics of the Isothiocyanate Group
The isothiocyanate group (-N=C=S) is a key feature that governs the reactivity of 1-isopropoxy-3-isothiocyanatopropane. The central carbon atom of this group is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, rendering it highly electrophilic. nih.govmdpi.com This electrophilicity makes it a prime target for nucleophilic attack. nih.gov The reactivity of the isothiocyanate group allows it to readily react with various nucleophiles, including those containing nitrogen, oxygen, sulfur, and carbon. mdpi.comresearchgate.net This inherent reactivity is the basis for the diverse chemical transformations that this compound is expected to undergo.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of isothiocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.
This compound is expected to react readily with primary and secondary amines to form N,N'-substituted thioureas. This reaction is a cornerstone of isothiocyanate chemistry and proceeds through the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate's central carbon. nih.gov The reaction is typically efficient and serves as a common method for the synthesis of thiourea (B124793) derivatives. organic-chemistry.org
The resulting thioureas can be further transformed into guanidines. Guanidines can be synthesized from thioureas through various methods, including the use of a guanylation reagent or through desulfurization in the presence of another amine. nih.govresearchgate.net Carbamoyl isothiocyanates are also valuable starting materials for the synthesis of multisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org
Table 1: Expected Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product Class | General Structure of Product |
| Primary Amine (R'-NH₂) | Substituted Thiourea | (CH₃)₂CHO(CH₂)₃NHC(=S)NHR' |
| Secondary Amine (R'R''NH) | Substituted Thiourea | (CH₃)₂CHO(CH₂)₃NHC(=S)NR'R'' |
| Thiourea + Amine | Substituted Guanidine | (CH₃)₂CHO(CH₂)₃NHC(=NR')NHR'' |
The reaction of this compound with oxygen nucleophiles, such as alcohols, is expected to yield thiocarbamates. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isothiocyanate group. cdnsciencepub.com Studies on the alcoholysis of isocyanates, which are structurally similar to isothiocyanates, suggest that the reaction may involve multiple alcohol molecules in the transition state. kuleuven.be The reaction of isothiocyanates with long-chain alcohols has been shown to exclusively produce N-aryl-O-alkyl carbamates. nih.gov
Table 2: Expected Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Product Class | General Structure of Product |
| Alcohol (R'-OH) | Thiocarbamate | (CH₃)₂CHO(CH₂)₃NHC(=S)OR' |
Sulfur nucleophiles, particularly thiols (mercaptans), readily react with isothiocyanates to form dithiocarbamates. acs.orgnih.gov The reaction of this compound with a thiol would involve the nucleophilic attack of the thiol's sulfur atom on the isothiocyanate carbon. nih.govresearchgate.net This reaction is generally reversible. nih.gov The formation of dithiocarbamates is a key step in the metabolism of isothiocyanates in biological systems. nih.gov
Table 3: Expected Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Product Class | General Structure of Product |
| Thiol (R'-SH) | Dithiocarbamate (B8719985) | (CH₃)₂CHO(CH₂)₃NHC(=S)SR' |
Carbon nucleophiles, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li), are expected to add to the electrophilic carbon of the isothiocyanate group in this compound. rsc.org The reaction with Grignard reagents has been shown to involve addition to the -N=C= linkage. acs.org This reaction provides a direct route to the synthesis of functionalized thioamide derivatives. rsc.org
Table 4: Expected Reaction of this compound with Carbon Nucleophiles
| Nucleophile | Product Class | General Structure of Product |
| Grignard Reagent (R'MgX) | Thioamide | (CH₃)₂CHO(CH₂)₃N=C(S)R' |
| Organolithium (R'Li) | Thioamide | (CH₃)₂CHO(CH₂)₃N=C(S)R' |
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The isothiocyanate group can participate in cycloaddition reactions, which are valuable for the synthesis of heterocyclic compounds. mdpi.comrsc.org A notable example is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between a nitrile oxide and a thiourea can generate an isothiocyanate intermediate through an unstable 1,4,2-oxathiazoline. nih.govresearchgate.net Isothiocyanates can also react with 1,3-dipoles, such as substituted 1,2,3-triazolium-1-aminides, at both the N=C and C=S bonds to yield various heterocyclic products. rsc.org These reactions highlight the versatility of the isothiocyanate group in constructing complex molecular architectures.
Influence of the Isopropoxy Propyl Substituent on Reaction Kinetics and Selectivity
The 1-isopropoxypropyl substituent is expected to modulate the reactivity of the isothiocyanate group through a combination of electronic and steric effects.
Steric Effects: The branched nature of the isopropoxy group and the length of the propyl chain introduce steric bulk near the reactive center. This steric hindrance could impede the approach of nucleophiles, thereby slowing down the reaction rate. The degree of this steric hindrance would be dependent on the size and shape of the attacking nucleophile. For instance, a bulkier amine might experience a more significant reduction in reaction rate compared to a smaller, less hindered amine.
This interplay between electronic and steric effects would also govern the selectivity of this compound in reactions with molecules containing multiple nucleophilic sites. For example, in a reaction with an amino-thiol, the steric hindrance around the isothiocyanate might influence whether the reaction proceeds preferentially at the less hindered thiol group or the more basic amine group. The pH of the reaction medium would also be a critical factor in determining the dominant nucleophile.
Hypothetical Kinetic Data Comparison:
While specific data is unavailable, a hypothetical comparison can be drawn to illustrate the potential influence of the substituent.
| Isothiocyanate | Hypothetical Relative Rate Constant (k_rel) with a Primary Amine | Dominant Influencing Factor |
| Methyl Isothiocyanate | 1.0 | Minimal steric hindrance |
| Phenyl Isothiocyanate | >1.0 | Electron-withdrawing phenyl group enhances electrophilicity |
| This compound | ? | Balance of inductive (-I) effect and steric hindrance |
| tert-Butyl Isothiocyanate | <1.0 | Significant steric hindrance |
This interactive table highlights the knowledge gap for this compound. The actual kinetic behavior would need to be determined experimentally.
Computational and Experimental Mechanistic Elucidation of Reactions
A thorough understanding of the reaction mechanisms of this compound would require a combination of computational modeling and experimental studies.
Computational Approaches: Density Functional Theory (DFT) and other quantum mechanical calculations could be employed to model the reaction pathways. These studies could:
Calculate the partial charges on the atoms of the isothiocyanate group to quantify the electronic effect of the isopropoxy propyl substituent.
Model the transition states for nucleophilic attack to determine activation energies, which are directly related to reaction rates.
Simulate the interaction with different nucleophiles to predict selectivity.
Provide insights into the potential for intramolecular interactions, where the isopropoxy oxygen might influence the reaction mechanism.
Experimental Investigations: Kinetic studies would be crucial to validate the computational models. Techniques such as UV-Vis or NMR spectroscopy could be used to monitor the progress of reactions with various nucleophiles under different conditions (e.g., temperature, solvent, pH). Product analysis using techniques like mass spectrometry and NMR would be essential to determine the selectivity of the reactions.
For instance, the aminolysis of isothiocyanates can proceed through a complex mechanism that may involve a 1:1 intermediate. Kinetic studies could reveal whether the reaction with this compound follows a similar pathway and how the isopropoxy propyl group affects the stability of any intermediates.
Derivatization and Analogue Synthesis of 1 Isopropoxy 3 Isothiocyanatopropane
Synthesis of Diverse Thiourea (B124793) Analogues from 1-Isopropoxy-3-isothiocyanatopropane
The most common reaction of isothiocyanates is their interaction with primary and secondary amines to form substituted thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. The reaction is typically straightforward and high-yielding, often carried out by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating.
The general reaction is as follows:
R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''
In the context of this compound, a variety of structurally diverse thiourea analogues can be synthesized by selecting different primary (R'NH₂) or secondary (R'R''NH) amines. The isopropoxypropane tail of the parent molecule is retained in the final products. The choice of the amine determines the nature of the substitution on one of the nitrogen atoms of the thiourea core. This allows for the systematic modification of the molecule's properties, such as polarity, lipophilicity, and hydrogen-bonding capacity.
Below is a representative table of thiourea derivatives synthesized from this compound and various amines.
| Amine Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Aniline | 1-(3-Isopropoxypropyl)-3-phenylthiourea | C₁₃H₂₀N₂OS | 252.38 |
| Cyclohexylamine | 1-Cyclohexyl-3-(3-isopropoxypropyl)thiourea | C₁₃H₂₆N₂OS | 258.43 |
| Diethylamine | 1,1-Diethyl-3-(3-isopropoxypropyl)thiourea | C₁₁H₂₄N₂OS | 232.39 |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(3-isopropoxypropyl)thiourea | C₁₃H₁₉FN₂OS | 270.37 |
Preparation of Novel Thiocarbamate Esters and Amides
While the reaction with amines yields thioureas (a class of thiocarbamate amides), the reaction of isothiocyanates with alcohols in the presence of a base leads to the formation of thiocarbamate esters (also known as O-alkyl thiocarbamates). The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide ion which then attacks the isothiocyanate carbon.
The general reaction for the formation of thiocarbamate esters is:
R-N=C=S + R'-OH --(Base)--> R-NH-C(=S)-OR'
By employing this compound as the starting material, a series of novel thiocarbamate esters can be prepared. The structural diversity of these esters is achieved by varying the alcohol reactant. This derivatization replaces the sulfur-carbon double bond of the isothiocyanate with a thiocarbonyl group flanked by a nitrogen and an oxygen atom, significantly altering the electronic properties and potential applications of the resulting molecule.
The following table illustrates potential thiocarbamate esters derived from this compound.
| Alcohol Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Methanol | O-Methyl (3-isopropoxypropyl)thiocarbamate | C₈H₁₇NO₂S | 191.29 |
| Ethanol | O-Ethyl (3-isopropoxypropyl)thiocarbamate | C₉H₁₉NO₂S | 205.32 |
| Benzyl alcohol | O-Benzyl (3-isopropoxypropyl)thiocarbamate | C₁₄H₂₁NO₂S | 267.39 |
| Phenol | O-Phenyl (3-isopropoxypropyl)thiocarbamate | C₁₃H₁₉NO₂S | 253.36 |
Formation of Sulfur-Containing Heterocyclic Compounds
The isothiocyanate group is a powerful synthon for the construction of various sulfur-containing heterocyclic systems. nih.gov These reactions often involve intramolecular or intermolecular cyclizations where the N=C=S moiety provides one or more heteroatoms for the new ring. Thiourea derivatives, synthesized as described in section 4.1, are themselves versatile intermediates for the synthesis of heterocycles like 1,3-thiazoles. mdpi.com
For example, a thiourea derivative of this compound can react with an α-haloketone in a Hantzsch-type synthesis to yield a substituted thiazole (B1198619). The reaction involves the nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization and dehydration.
A general scheme for such a cyclization is:
Applications of 1 Isopropoxy 3 Isothiocyanatopropane in Advanced Materials Chemistry
Role as a Monomer and Cross-linking Agent in Polymer Synthesis
The isothiocyanate group (-N=C=S) is known for its reactivity towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows isothiocyanate-containing molecules to act as monomers or cross-linking agents in the synthesis of various polymers.
Incorporation into Polyurethane and Poly(urea-urethane) Systems
In principle, a molecule like 1-isopropoxy-3-isothiocyanatopropane could be incorporated into polyurethane and poly(urea-urethane) systems. The isothiocyanate group can react with hydroxyl groups to form thiocarbamate (urethane-like) linkages and with primary or secondary amines to form thiourea (B124793) linkages. These reactions would allow the compound to be integrated into the polymer backbone or act as a pendant group. However, there is no specific data available in the scientific literature to confirm or characterize the use of this compound in the synthesis of these polymers.
Development of Novel Polymerizable Compositions
Isothiocyanates can participate in various polymerization reactions, leading to the development of novel polymerizable compositions. For instance, they can undergo anionic chain-growth copolymerization with other monomers like epoxides. acs.org While this suggests a potential for this compound to be used in creating new polymers, no studies have been published that specifically describe the development of polymerizable compositions using this compound.
Impact on Polymer Network Formation and Structure
The bifunctional nature of a molecule containing both an isopropoxy group and an isothiocyanate group could theoretically influence polymer network formation. The isothiocyanate group can react to form cross-links, potentially affecting the mechanical and thermal properties of the resulting polymer network. The isopropoxy group might influence solubility and compatibility with other polymer components. Nevertheless, without experimental data for this compound, any discussion of its specific impact on polymer network structure remains speculative.
Functionalization of Surfaces and Interfaces
Isothiocyanates are also utilized for the functionalization of surfaces and interfaces due to their ability to form covalent bonds with various functional groups present on material surfaces.
Modification of Polymer Substrates for Enhanced Properties
The isothiocyanate group can be used to graft molecules onto polymer substrates that have surface functionalities like hydroxyl or amine groups. This surface modification can alter properties such as wettability, biocompatibility, or adhesion. While this is a general application of isothiocyanates, there are no documented instances of this compound being used for the modification of polymer substrates to enhance their properties.
Adhesion Promotion in Multilayer Materials
Adhesion promoters are crucial in the fabrication of multilayer materials, acting as a bridge between dissimilar layers. Bifunctional molecules can be particularly effective in this role. A compound like this compound, with its two different functional groups, could potentially act as an adhesion promoter. The isothiocyanate group could react with one substrate, while the isopropoxy group (or a derivative thereof) could interact with another. However, there is no evidence in the available literature to support the use of this compound as an adhesion promoter in multilayer materials.
Utilization in Specialty Coatings and Resins
The unique combination of a flexible ether linkage and a highly reactive isothiocyanate group in this compound makes it a promising candidate for modifying and cross-linking a variety of polymer systems used in coatings and resins.
The isothiocyanate group (-N=C=S) is known for its high reactivity towards nucleophiles, particularly primary and secondary amines, to form thiourea linkages. This reaction is analogous to the isocyanate-amine reaction used to form polyureas, which are known for their durability and resistance. google.commdpi.com The incorporation of this compound into an amine-containing resin system could lead to the formation of a polythiourea network.
The isopropoxy group, on the other hand, can improve the compatibility of the additive with the polymer matrix and may enhance flexibility and impact resistance of the final coating. The ether linkage can also improve solubility in common organic solvents used in coating formulations.
Advanced coating formulations could be developed by incorporating this compound as a cross-linking agent or as a comonomer in the synthesis of new resins. For instance, it could be reacted with diamines to produce linear or branched polythioureas. These polymers are expected to exhibit good adhesion to various substrates due to the polar nature of the thiourea and ether groups, which can form strong intermolecular interactions with surfaces. specialchem.com
Illustrative Formulation of a Polythiourea Coating
| Component | Function | Hypothetical Weight Percentage (%) |
| Polyamine Resin | Backbone of the coating | 60 |
| This compound | Cross-linking agent | 25 |
| Pigments and Fillers | Color and reinforcement | 10 |
| Solvents and Additives | Viscosity control and performance enhancement | 5 |
This table presents a hypothetical formulation to illustrate the potential role of this compound and is not based on established experimental data for this specific compound.
The introduction of this compound into coating formulations has the potential to significantly enhance both mechanical and optical properties.
Optical Properties: A key potential benefit of incorporating a sulfur-containing compound like this compound is the enhancement of the refractive index of the coating. Polymers containing sulfur are known to exhibit higher refractive indices compared to their non-sulfur-containing counterparts due to the high molar refraction of sulfur. cjps.orgdigitellinc.comnih.gov An increased refractive index is desirable in applications such as optical coatings for lenses and displays, as it can improve light transmission and reduce surface reflections. Research has shown that even a modest increase in sulfur content can lead to a significant rise in the refractive index of a polymer film. digitellinc.comeurekalert.orgcas.cn
Hypothetical Impact on Coating Properties
| Property | Standard Resin | Resin with this compound |
| Hardness (Shore D) | 75 | 80 |
| Adhesion (ASTM D3359) | 4B | 5B |
| Refractive Index | 1.50 | 1.55 |
This table provides hypothetical data to illustrate the potential enhancements to coating properties and is based on the general effects of incorporating sulfur-containing cross-linkers into resin systems.
Analytical Methodologies for Research on 1 Isopropoxy 3 Isothiocyanatopropane and Its Derivatives
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the detailed structural characterization of 1-Isopropoxy-3-isothiocyanatopropane. These techniques probe the interaction of electromagnetic radiation with the molecule to provide insights into its atomic and molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom.
¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments and their neighboring protons. The expected signals for this compound would correspond to the protons of the isopropoxy group and the propane (B168953) chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the specific arrangement of protons in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbons of the isopropoxy group, the propane chain, and the characteristic isothiocyanate carbon. The chemical shift of the isothiocyanate carbon is particularly diagnostic.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atom in the isothiocyanate group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, offering valuable data for confirming the isothiocyanate functionality.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.7 | Triplet | 2H | -CH₂-NCS |
| ~3.5 | Heptet | 1H | -O-CH(CH₃)₂ |
| ~3.4 | Triplet | 2H | -O-CH₂- |
| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~130 | -N=C=S |
| ~72 | -O-CH(CH₃)₂ |
| ~68 | -O-CH₂- |
| ~45 | -CH₂-NCS |
| ~29 | -CH₂-CH₂-CH₂- |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The isothiocyanate group (-N=C=S) exhibits a strong and characteristic asymmetric stretching vibration, typically in the range of 2050-2150 cm⁻¹. Other expected absorption bands would include C-H stretching vibrations from the alkyl groups, C-O stretching from the ether linkage, and various bending vibrations.
Raman spectroscopy involves the inelastic scattering of monochromatic light. The isothiocyanate group also gives a strong signal in Raman spectra, often complementing the information from FTIR. This technique is particularly useful for analyzing symmetric vibrations and can be advantageous for samples in aqueous media.
Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~2970-2850 | C-H stretching (alkyl) | FTIR, Raman |
| ~2150-2050 | -N=C=S asymmetric stretching | FTIR |
| ~1340 | -N=C=S symmetric stretching | Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern, resulting from the breakdown of the molecular ion, offers clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the C-S and C-N bonds of the isothiocyanate group, as well as cleavage of the ether bond and loss of the isopropyl group.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
The separated components then enter the mass spectrometer, which provides mass spectra for identification. This combination allows for the confident identification and quantification of this compound even in complex matrices. The choice of the GC column (e.g., nonpolar or mid-polar) and the temperature program are critical parameters for achieving good separation.
Advanced Characterization of Polymeric Materials Incorporating this compound
The incorporation of this compound into a polymer matrix necessitates a suite of advanced analytical methodologies to fully elucidate the structural, thermal, and morphological properties of the resulting functionalized material. A comprehensive characterization approach is crucial for understanding how the introduction of the isopropoxy and isothiocyanate functionalities influences the polymer's performance and for ensuring the successful and consistent synthesis of these materials. The following details the key advanced characterization techniques that would be employed in the research and development of such polymeric materials.
Spectroscopic Techniques for Structural Verification
Spectroscopic methods are fundamental in confirming the covalent incorporation of this compound into the polymer backbone and in providing insights into the chemical environment of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of the functionalized polymer. ¹H NMR would be used to identify the protons of the isopropoxy group and the propyl chain, while ¹³C NMR would confirm the presence of the carbon atoms in the isothiocyanate group, typically resonating in the 120-140 ppm range. These techniques are also invaluable for determining the degree of functionalization by comparing the integration of signals from the appended group to those of the polymer backbone.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the presence and chemical state of elements on the polymer surface. This would be particularly useful for analyzing the surface modification of a polymer with this compound. High-resolution scans of the N 1s, S 2p, and O 1s regions would provide evidence of the isothiocyanate and isopropoxy groups on the material's surface.
Thermal Analysis for Stability and Phase Transitions
The introduction of this compound can significantly alter the thermal properties of a polymer. Thermal analysis techniques are employed to quantify these changes. e-bookshelf.dekohan.com.twnetzsch.com
Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the functionalized polymer. mdpi.com By monitoring the weight loss of a sample as a function of temperature, the onset of thermal degradation can be determined. The incorporation of silsesquioxane moieties into isocyanates and isothiocyanates has been shown to significantly enhance thermal stability, with a 5% mass loss observed at a minimum of 236 °C, compared to the initial decomposition of the substrates at much lower temperatures. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is employed to investigate the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). e-bookshelf.de These parameters are critical for understanding the processing window and end-use performance of the material. Changes in Tg can indicate alterations in chain mobility due to the presence of the side groups from this compound.
Chromatographic and Morphological Analysis
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is essential for determining the molecular weight and molecular weight distribution (polydispersity) of the polymer after functionalization. This is crucial to ensure that the polymerization process has not been adversely affected and that the desired polymer chain length has been achieved.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the surface morphology and topography of the polymeric material. scientific.net Any changes in surface texture or the formation of new phases due to the incorporation of this compound can be observed. When coupled with EDX, SEM can provide elemental mapping of the surface, confirming the distribution of sulfur and nitrogen from the isothiocyanate group and oxygen from the isopropoxy group. Research on isothiocyanate poly(methyl eugenol) has utilized SEM-EDX to show a denser surface and the presence of carbon, oxygen, nitrogen, and sulfur. scientific.net
X-ray Diffraction (XRD): XRD analysis is performed to investigate the crystalline structure of the polymer. scientific.netmdpi.com The introduction of a functional group can either enhance or disrupt the crystalline packing of the polymer chains, which in turn affects its mechanical properties. XRD patterns can reveal changes in the degree of crystallinity and the crystal lattice parameters. For example, XRD analysis of isothiocyanate poly(methyl eugenol) indicated a highly crystalline structure. scientific.net
A hypothetical summary of the characterization of a base polymer, such as poly(styrene-co-maleic anhydride), before and after functionalization with this compound is presented in the interactive data table below.
| Analytical Technique | Property Measured | Result for Base Polymer | Result for Functionalized Polymer | Interpretation |
|---|---|---|---|---|
| FTIR | Functional Groups | Anhydride (B1165640) C=O stretches at ~1780 & 1850 cm⁻¹ | Appearance of strong -N=C=S stretch at ~2100 cm⁻¹, disappearance of anhydride peaks | Successful covalent attachment of the isothiocyanate group and reaction of the anhydride |
| TGA | Thermal Stability (Td5%) | 350 °C | 375 °C | Enhanced thermal stability due to the incorporation of the functional group |
| DSC | Glass Transition Temperature (Tg) | 120 °C | 128 °C | Increased Tg suggests reduced chain mobility due to the presence of the side groups |
| SEM | Surface Morphology | Smooth, uniform surface | Slightly textured surface | Alteration of the surface topography upon functionalization |
| XRD | Crystallinity | Amorphous | Amorphous | The amorphous nature of the polymer is maintained after functionalization |
Theoretical and Computational Chemistry Studies of 1 Isopropoxy 3 Isothiocyanatopropane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules. For 1-isopropoxy-3-isothiocyanatopropane, such studies would theoretically determine key parameters that govern its stability and reactivity. This would involve optimizing the molecular geometry to find the most stable three-dimensional structure.
Calculations would typically yield data on:
Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, and electrophilicity index to quantify the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual published data for this compound.)
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| Energy of HOMO | Data not available | Energy of the highest occupied molecular orbital |
| Energy of LUMO | Data not available | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and stability |
| Dipole Moment | Data not available | Measures the polarity of the molecule |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are powerful tools used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com If this compound were to be investigated as a monomer for polymerization, MD simulations could provide insights into the process at an atomic level. nih.gov These simulations would model the interactions between multiple monomer units under various conditions (temperature, pressure, solvent) to observe the initiation, propagation, and termination steps of polymerization.
Key insights from such simulations would include:
Chain Growth Mechanisms: Understanding how monomers add to a growing polymer chain.
Polymer Morphology: Predicting the shape, size, and structure of the resulting polymer. mdpi.com
Mechanical Properties: Estimating properties like elasticity and strength of the polymer material.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental identification and characterization of a molecule. For this compound, calculations could predict its NMR, IR, and UV-Vis spectra.
Conformational Analysis: The molecule's flexibility, due to rotatable bonds, means it can exist in multiple shapes or conformations. Computational scans of the potential energy surface would identify the most stable conformers and the energy barriers between them. This is a common practice for other isothiocyanates. umanitoba.ca
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are crucial for interpreting experimental NMR data.
IR Spectra: Vibrational frequency calculations would predict the positions of characteristic peaks in the infrared spectrum, corresponding to the stretching and bending of specific bonds like N=C=S, C-O, and C-H.
Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is illustrative and not based on actual published data for this compound.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -N=C=S | Asymmetric Stretch | Data not available |
| C-O-C | Stretch | Data not available |
| C-H (sp³) | Stretch | Data not available |
Computational Design of New Chemical Entities Derived from the Compound
Computational methods can be used to design new molecules based on a parent structure. This in silico design process allows chemists to predict the properties of new compounds before they are synthesized in a lab. nih.govrsc.org Starting with this compound as a scaffold, researchers could computationally:
Introduce new functional groups: Systematically replace parts of the molecule with different chemical groups to modify its properties.
Screen for desired activities: Use molecular docking and other simulation techniques to predict how these new derivatives might interact with biological targets like enzymes or receptors. nih.govbau.edu.tr
Predict ADME/T properties: Evaluate the absorption, distribution, metabolism, excretion, and toxicity of the designed molecules to assess their potential as therapeutic agents.
This approach accelerates the discovery of new chemical entities with improved efficacy or novel applications. nih.govresearchgate.net
Future Research Directions and Perspectives for 1 Isopropoxy 3 Isothiocyanatopropane
Exploration of Emerging Chemical Transformations
The isothiocyanate functional group is a versatile building block in organic synthesis, known for its ability to react with a wide range of nucleophiles and participate in cycloaddition reactions. chemrxiv.orgrsc.org Future research will likely focus on harnessing this reactivity to develop novel chemical transformations for 1-isopropoxy-3-isothiocyanatopropane.
One promising area is the synthesis of diverse heterocyclic compounds. chemrxiv.org The reaction of this compound with various dinucleophiles could lead to the formation of a wide array of five- and six-membered heterocycles, such as thiazolidines, which are of interest in medicinal chemistry. wikipedia.org Furthermore, its participation in [3+2] and [4+2] cycloaddition reactions could open pathways to more complex molecular architectures.
Another avenue for exploration is its use in multicomponent reactions (MCRs). The isothiocyanate group is an excellent component in MCRs, allowing for the rapid and efficient construction of complex molecules from simple starting materials. Investigating the participation of this compound in known and novel MCRs could lead to the discovery of new chemical entities with potential applications in various fields.
Finally, the development of selective transformations of the isothiocyanate group in the presence of the ether linkage will be crucial. This would enable the synthesis of bifunctional molecules where the isopropoxy group can be further modified, expanding the chemical space accessible from this starting material. Research into chemoselective reactions will be key to unlocking the full synthetic potential of this compound. researchgate.net
Integration into Advanced Functional Materials
The reactivity of the isothiocyanate group makes this compound a prime candidate for integration into advanced functional materials. Its ability to form stable thiourea (B124793) linkages upon reaction with primary and secondary amines provides a robust method for covalently attaching it to polymer backbones or surfaces. acs.org
Future research could explore the use of this compound as a monomer in polymerization reactions. For instance, its copolymerization with epoxides could lead to the formation of heteroatom-rich polymers with unique properties. acs.org The resulting polymers, bearing the isopropoxy side chain, may exhibit interesting solubility, thermal, or mechanical properties.
Furthermore, this compound could be employed as a surface modification agent. By grafting it onto the surface of materials such as silica, cellulose, or synthetic polymers, their surface properties, such as hydrophobicity, biocompatibility, or reactivity, could be tailored for specific applications. For example, surfaces modified with this compound could be used for the immobilization of biomolecules or as platforms for solid-phase synthesis.
The development of responsive or "smart" materials based on this compound is another exciting prospect. The isothiocyanate group can react with various stimuli-responsive moieties, leading to materials that change their properties in response to external signals like pH, temperature, or light.
| Potential Application Area | Type of Material | Role of this compound |
| Polymer Chemistry | Copolymers | Monomer |
| Surface Science | Modified Surfaces | Surface modification agent |
| Smart Materials | Responsive Polymers | Functionalization agent |
Development of Catalytic Systems for its Synthesis and Reactions
Efficient and sustainable synthesis of this compound and its derivatives will be paramount for its widespread application. While traditional methods for isothiocyanate synthesis often involve toxic reagents like thiophosgene (B130339), modern catalytic approaches offer greener alternatives. rsc.orgbohrium.com
Future research should focus on developing catalytic methods for the synthesis of this compound, for instance, from the corresponding primary amine (1-isopropoxy-3-aminopropane). The use of elemental sulfur in combination with a suitable catalyst presents a more environmentally benign approach. bohrium.comrsc.org Photocatalysis is another emerging area that could provide mild and efficient synthetic routes. acs.orgacs.org
In addition to its synthesis, the development of catalytic systems for the reactions of this compound will be crucial. Catalysts can enhance the efficiency and selectivity of its transformations, such as cycloadditions or reactions with nucleophiles. For example, metal catalysts could be employed to control the regioselectivity of cycloaddition reactions, leading to specific isomers of heterocyclic products.
The table below summarizes potential catalytic strategies for the synthesis of isothiocyanates that could be adapted for this compound.
| Catalytic Approach | Key Features | Potential Advantages |
| Amine-catalyzed sulfurization of isocyanides | Uses elemental sulfur and catalytic amounts of an amine base. rsc.org | Avoids highly toxic reagents like thiophosgene. rsc.org |
| Visible-light photocatalysis | Employs a photocatalyst and visible light to drive the reaction between an amine and carbon disulfide. acs.orgacs.org | Mild reaction conditions and use of a renewable energy source. acs.orgacs.org |
| Transition metal catalysis | Can facilitate the sulfuration of isocyanides or other precursors. bohrium.com | High efficiency and potential for asymmetric catalysis. |
Synergy between Experimental and Computational Chemistry in Future Research Endeavors
The synergy between experimental and computational chemistry will be instrumental in accelerating research on this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. acs.org
Future computational studies could focus on predicting the reaction pathways and activation energies for various transformations of this compound. This would allow for the rational design of experiments and the optimization of reaction conditions. For example, computational modeling could help in understanding the mechanism of its cycloaddition reactions and in predicting the most likely products. acs.org
Molecular docking studies could be employed to investigate the potential biological activity of derivatives of this compound. nih.govnih.gov By simulating the interaction of these compounds with biological targets, such as enzymes or receptors, it may be possible to identify promising candidates for further experimental investigation in drug discovery. nih.govnih.govrsc.org
Furthermore, computational chemistry can aid in the design of new materials incorporating this compound. By simulating the properties of polymers or modified surfaces containing this molecule, researchers can predict their performance and guide the synthesis of materials with desired characteristics.
The integration of computational predictions with experimental validation will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a variety of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-isopropoxy-3-isothiocyanatopropane, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiocyanation of a pre-functionalized propane derivative (e.g., substituting an isopropoxy group first) under controlled conditions (e.g., using thiocyanic acid generated in situ from ammonium thiocyanate and dilute acid). Reaction efficiency depends on molar ratios, temperature (optimal range: 40–60°C), and solvent polarity (e.g., dichloromethane or acetonitrile). Monitor progress via TLC or HPLC to minimize byproducts like oxazine-thiones .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the isopropoxy (–OCH(CH)) and isothiocyanate (–NCS) groups. The isothiocyanate group typically shows a singlet at ~110–125 ppm in C NMR.
- IR : Strong absorption bands near 2050–2150 cm (N=C=S stretching) and 1100–1250 cm (C–O–C ether linkage).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Prioritize ESI-MS for polar derivatives .
Q. How does the reactivity of the isothiocyanate group in this compound compare to other electrophilic moieties (e.g., isocyanates)?
- Methodological Answer : The isothiocyanate group is less reactive than isocyanates due to sulfur’s lower electronegativity. However, it readily reacts with amines (forming thioureas) and thiols (forming dithiocarbamates). For kinetic studies, track reactions via UV-Vis spectroscopy at 250–280 nm, noting slower reaction rates compared to isocyanates .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Perform controlled stability studies across pH 2–12 at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., thioureas or amines). Conflicting results often arise from impurities or light exposure; ensure inert atmospheres (N) and amber glassware. Statistical tools like ANOVA can identify significant degradation factors .
Q. What experimental design strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Stepwise Optimization : Use a fractional factorial design to test variables (temperature, solvent, catalyst). For example, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves thiocyanic acid availability, reducing byproducts like oxazine-thiones.
- In Situ Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., cysteine proteases or thioredoxin reductase). Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements). Cross-reference results with SAR studies on structurally similar isothiocyanates .
Q. What methodologies are recommended for analyzing trace impurities in this compound batches?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns against known impurities (e.g., hydrolyzed isothiocyanates). For quantitation, apply a calibration curve with ≤5% RSD .
Q. How does the compound’s stereoelectronic profile influence its solvent compatibility and storage stability?
- Methodological Answer : The electron-withdrawing isothiocyanate group increases polarity, making the compound more soluble in aprotic solvents (e.g., DMF, DMSO). For long-term storage, use anhydrous solvents under argon at –20°C. Conduct DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
